N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide
Overview
Description
N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by its unique structural features, which include multiple methyl groups and a benzenesulfonamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like phospholipase c and proteins like Lm-PTR1 .
Mode of Action
A structurally similar compound, 2,4,6-trimethyl-n-[3-(trifluoromethyl)phenyl]benzenesulfonamide, has been reported to activate phospholipase c . This activation could potentially lead to changes in cellular signaling pathways.
Biochemical Pathways
The activation of phospholipase c by similar compounds suggests that it may influence the phosphoinositide pathway , which plays a crucial role in cellular signaling and regulation.
Result of Action
Similar compounds have been reported to stimulate apoptosis , which is a form of programmed cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- N-phenylbenzenesulfonamide
- N-methylbenzenesulfonamide
Comparison
Compared to similar compounds, N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to its multiple methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Properties
IUPAC Name |
N,3,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-9-10-15(11-14(12)3)20(18,19)17(4)16-8-6-5-7-13(16)2/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCDMXLLJUIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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